5-methanesulfonylfuran-2-carbaldehyde
Overview
Description
5-Methanesulfonylfuran-2-carbaldehyde is a chemical compound with the molecular formula C6H6O4S and a molecular weight of 174.18 g/mol. It is known for its unique structure, which includes a furan ring substituted with a methanesulfonyl group and an aldehyde group. This compound is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methanesulfonylfuran-2-carbaldehyde can be synthesized from 2-furancarboxaldehyde, 5-(methylthio)- through oxidation. One common method involves the use of 3-chloro-benzenecarboperoxoic acid in dichloromethane at ambient temperature for 2 hours . This method yields the desired product with a good yield of 79%.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar routes as laboratory methods, with optimizations for scale, cost, and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methanesulfonylfuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the methanesulfonyl group under mild conditions.
Major Products
Oxidation: 5-Methanesulfonylfuran-2-carboxylic acid.
Reduction: 5-Methanesulfonylfuran-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methanesulfonylfuran-2-carbaldehyde is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 5-methanesulfonylfuran-2-carbaldehyde involves its reactive functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the methanesulfonyl group can participate in electrophilic substitution reactions. These interactions can affect molecular targets and pathways, making the compound useful in various biochemical assays and studies .
Comparison with Similar Compounds
Similar Compounds
- 5-Methylsulfonyl-2-furancarboxaldehyde
- 2-Furancarboxaldehyde, 5-(methylthio)-
- 5-Methanesulfonyl-2-furanmethanol
Uniqueness
5-Methanesulfonylfuran-2-carbaldehyde is unique due to its combination of a furan ring with both a methanesulfonyl group and an aldehyde group. This combination provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-methylsulfonylfuran-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S/c1-11(8,9)6-3-2-5(4-7)10-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATWEGNKOJBEPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(O1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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